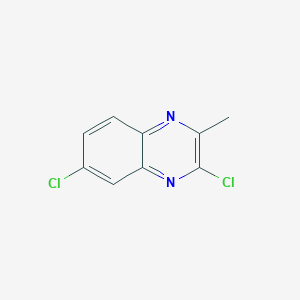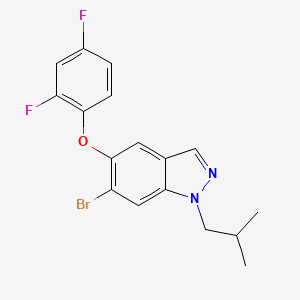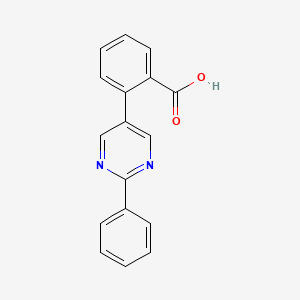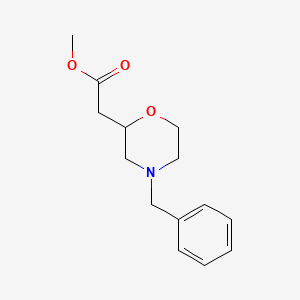
3,6-Dichloro-2-methylquinoxaline
Vue d'ensemble
Description
3,6-Dichloro-2-methylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H6Cl2N2. It is a derivative of quinoxaline, which is known for its diverse pharmacological activities. This compound is characterized by the presence of two chlorine atoms at positions 3 and 6, and a methyl group at position 2 on the quinoxaline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-methylquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with methylating agents. One common method involves the use of phosphorus oxychloride (POCl3) as a reagent. The reaction is carried out by dissolving 2,3-dichloroquinoxaline in POCl3 at 0°C, followed by refluxing at 120°C for several hours. After the reaction is complete, the mixture is quenched with cooled ammonia and extracted with ethyl acetate to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are being explored to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dichloro-2-methylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline-2,3-dione derivatives or reduction to form dihydroquinoxaline derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoxaline derivatives with potential biological activities.
Oxidation Reactions: Products include quinoxaline-2,3-dione derivatives.
Reduction Reactions: Products include dihydroquinoxaline derivatives.
Applications De Recherche Scientifique
3,6-Dichloro-2-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study the interactions of quinoxaline derivatives with biological macromolecules.
Medicine: It has shown potential as an antimicrobial, antiviral, and anticancer agent. Research is ongoing to develop new drugs based on this compound.
Industry: It is used in the development of agrochemicals and dyes due to its stability and reactivity
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-2-methylquinoxaline involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function. These interactions result in the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound, which lacks the chlorine and methyl substituents.
2,3-Dichloroquinoxaline: A similar compound with chlorine atoms at positions 2 and 3.
3,6-Dichloroquinoxaline: A compound with chlorine atoms at positions 3 and 6 but without the methyl group.
Uniqueness
3,6-Dichloro-2-methylquinoxaline is unique due to the presence of both chlorine and methyl substituents, which enhance its reactivity and biological activity.
Propriétés
IUPAC Name |
3,6-dichloro-2-methylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-9(11)13-8-4-6(10)2-3-7(8)12-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDXOASLJBGNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl[1-(4-fluorophenyl)ethyl]amine](/img/structure/B3283421.png)






